molecular formula C5H3BrN4 B597034 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1373223-77-8

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B597034
CAS No.: 1373223-77-8
M. Wt: 199.011
InChI Key: OVHUAIKTJHFDEI-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[4,3-d]pyrimidine Core Structures in Heterocyclic Chemistry

The pyrazolo[4,3-d]pyrimidine core is a purine (B94841) isostere, meaning it shares structural similarities with the fundamental building blocks of DNA and RNA. This resemblance allows molecules containing this scaffold to interact with biological targets that recognize purines, such as protein kinases. chapman.eduresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently serving as the foundation for the design of potent and selective kinase inhibitors. chapman.eduresearchgate.net

Derivatives of this core have been investigated for their therapeutic potential in various diseases. For instance, certain substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and established targets in oncology. chapman.edu

Structural Characteristics and Nomenclature of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine

The systematic name for the compound of focus is this compound. This nomenclature precisely describes its molecular architecture: a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, with a bromine atom attached to the 7th position of the bicyclic system. The "1H" designation indicates that the nitrogen atom at the 1st position of the pyrazole ring bears a hydrogen atom.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1373223-77-8
Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol

Note: Data sourced from chemical vendor information.

The presence of the bromine atom significantly influences the compound's chemical reactivity. It serves as a versatile synthetic handle, enabling chemists to introduce a wide range of functional groups through various cross-coupling reactions.

Overview of Research Trajectories for Halogenated Pyrazolo[4,3-d]pyrimidine Derivatives

Halogenated heterocyclic compounds are of paramount importance in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The halogen atom can be readily replaced by other functional groups using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This synthetic flexibility allows for the rapid generation of diverse libraries of compounds for biological screening.

For pyrazolo[4,3-d]pyrimidines, the introduction of a halogen, such as bromine, at the 7-position opens up avenues for structure-activity relationship (SAR) studies. By systematically modifying the substituent at this position, researchers can probe the binding interactions with a biological target and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Contextualizing this compound within Related Fused Heterocyclic Systems

The pyrazolo[4,3-d]pyrimidine scaffold is part of a larger family of fused heterocyclic systems that have garnered significant attention in medicinal chemistry. Understanding the subtle yet critical differences between these related structures is essential for rational drug design.

Pyrazolo[3,4-d]pyrimidines: This isomeric scaffold is perhaps the most extensively studied among the pyrazolopyrimidines. nih.govchemicalbook.com Like its [4,3-d] counterpart, it is a purine isostere and has been successfully employed in the development of numerous kinase inhibitors. nih.govchemicalbook.com The different arrangement of nitrogen atoms in the pyrazole ring can lead to distinct binding modes and biological activities.

Pyrazolo[4,3-b]pyridines: In this system, the pyrimidine ring is replaced by a pyridine (B92270) ring. While still a fused heterocyclic system, the change in the six-membered ring alters the electronic properties and hydrogen bonding capabilities of the molecule. Pyrazolo[4,3-b]pyridines have also been investigated for a range of biological activities.

Table 2: Comparison of Related Fused Heterocyclic Systems

ScaffoldKey Structural FeatureCommon Biological Targets
Pyrazolo[4,3-d]pyrimidine Pyrazole fused to pyrimidineKinases (e.g., CDKs)
Pyrazolo[3,4-d]pyrimidine Isomer of pyrazolo[4,3-d]pyrimidineKinases (e.g., EGFR, VEGFR)
Pyrazolo[4,3-b]pyridine Pyrazole fused to pyridineVarious, including kinases

Note: This table provides a general overview, and the specific biological activity can vary greatly depending on the substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1373223-77-8

Molecular Formula

C5H3BrN4

Molecular Weight

199.011

IUPAC Name

7-bromo-1H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)

InChI Key

OVHUAIKTJHFDEI-UHFFFAOYSA-N

SMILES

C1=NNC2=C1N=CN=C2Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 1h Pyrazolo 4,3 D Pyrimidine and Its Derivatives

Strategies for the Construction of the Pyrazolo[4,3-d]pyrimidine Ring System

The synthesis of the pyrazolo[4,3-d]pyrimidine core can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety and the formation of a pyrazole ring on a pyrimidine template.

Formation of the Pyrimidine Ring onto an Existing Pyrazole Moiety

A prevalent and versatile method for constructing the pyrazolo[4,3-d]pyrimidine skeleton involves the cyclization of a suitably functionalized pyrazole precursor. The key starting materials for this approach are typically 4-amino-1H-pyrazole-5-carboxamide or its nitrile equivalent, 4-amino-1H-pyrazole-5-carbonitrile.

One common strategy involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with a one-carbon synthon, such as formic acid or formamide (B127407), to construct the pyrimidine ring. For instance, heating 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with formic acid can lead to the formation of the corresponding pyrazolo[4,3-d]pyrimidin-7(6H)-one. nih.gov Similarly, condensation with urea (B33335) can yield pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones.

Another effective method utilizes 4-amino-1H-pyrazole-5-carbonitrile as the starting material. This precursor can be cyclized with various reagents to form the desired pyrimidine ring. For example, treatment with formamide or a Vilsmeier reagent (e.g., POCl₃/DMF) can afford the pyrazolo[4,3-d]pyrimidine core. A solid-phase synthesis approach has also been described, where a resin-bound pyrazole precursor undergoes an aza-Wittig/electrocyclic ring closure reaction to yield the fused pyrimidine ring. researchgate.net

The following table summarizes representative examples of pyrimidine ring formation from pyrazole precursors.

Starting MaterialReagent(s)ProductReference
4-Amino-1-methyl-3-propylpyrazole-5-carboxamideFormic Acid1-Methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one nih.gov
5-Amino-1H-pyrazole-4-carbonitrileFormamide1H-Pyrazolo[4,3-d]pyrimidineGeneral Method
Resin-bound pyrazole precursorAza-Wittig/electrocyclic ring closureResin-bound pyrazolo[4,3-d]pyrimidine researchgate.net

Formation of the Pyrazole Ring onto an Existing Pyrimidine Moiety

An alternative, though less commonly reported, strategy for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold involves the construction of the pyrazole ring onto a pre-functionalized pyrimidine core. This approach typically starts with a pyrimidine derivative bearing vicinal amino and cyano or carboxylate groups, which can then be cyclized with a hydrazine (B178648) derivative.

For example, a substituted 2-aminopyrimidine-3-carbonitrile can be treated with hydrazine hydrate (B1144303) to effect the cyclization and formation of the pyrazole ring, leading to the desired pyrazolo[4,3-d]pyrimidine system. The regioselectivity of this cyclization is a critical aspect and is often influenced by the nature and position of substituents on the pyrimidine ring.

Direct and Indirect Bromination Techniques for Pyrazolo[4,3-d]pyrimidine Scaffolds

The introduction of a bromine atom at the 7-position of the pyrazolo[4,3-d]pyrimidine ring is a key transformation for accessing a wide range of functionalized derivatives. This can be achieved through direct bromination of the heterocyclic core or by synthesizing a precursor that facilitates the introduction of the halogen.

Regioselective Introduction of Bromine at the 7-Position

Direct bromination of the pyrazolo[4,3-d]pyrimidine ring system can be challenging due to the presence of multiple reactive sites. However, regioselective bromination at the 7-position can be achieved by carefully controlling the reaction conditions and the choice of brominating agent.

A common precursor for the introduction of a bromine atom at the 7-position is the corresponding pyrazolo[4,3-d]pyrimidin-7(6H)-one or its thio-analog. The hydroxyl or thiol group at the 7-position can be converted to a bromine atom using standard halogenating agents. For instance, treatment of pyrazolo[4,3-d]pyrimidin-7(6H)-one with a mixture of phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) can yield the desired 7-bromo-1H-pyrazolo[4,3-d]pyrimidine. The reaction is typically carried out at elevated temperatures.

The use of milder brominating agents, such as N-bromosuccinimide (NBS), can also be employed, often in the presence of a radical initiator or under photochemical conditions, although the regioselectivity may vary depending on the substrate.

Precursor Synthesis for Halogenated Pyrazolo[4,3-d]pyrimidine Formation

An alternative to direct bromination is the synthesis of a precursor that already contains a halogen at the desired position or a functional group that can be readily converted to a bromine atom.

One such approach involves the cyclization of a halogenated pyrazole precursor. For example, a 4-amino-5-cyano-pyrazole can be first brominated at a suitable position on the pyrazole ring, and then the pyrimidine ring can be constructed, carrying the bromine atom into the final pyrazolo[4,3-d]pyrimidine structure.

Another strategy involves the synthesis of a di-halogenated pyrazolo[4,3-d]pyrimidine, such as 3,7-dibromo-1H-pyrazolo[4,3-d]pyrimidine, from which the bromine at the 3-position can be selectively removed or replaced, leaving the desired 7-bromo derivative. For instance, selective de-bromination can sometimes be achieved using reducing agents under controlled conditions.

Multi-Component Reactions in the Synthesis of this compound Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs leading directly to this compound are not widely reported, the principles of MCRs can be applied to the synthesis of substituted pyrazolo[4,3-d]pyrimidine analogues, which could then be subjected to bromination.

For example, a one-pot synthesis of substituted pyrazolo[4,3-d]pyrimidines can be envisioned through the condensation of a 4-aminopyrazole derivative, an aldehyde, and a suitable third component that provides the remaining atoms for the pyrimidine ring. By choosing an aldehyde that already contains a bromine atom, or a precursor that can be easily converted to a bromo group, this strategy could provide a convergent route to 7-bromo-substituted analogues.

Research has demonstrated the synthesis of various 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, highlighting the potential for creating diverse libraries of compounds around this scaffold. researchgate.netnih.gov Modification of these MCR protocols to incorporate a bromine source or a precursor to a bromo group at the 7-position is a promising avenue for future research.

Cyclization Approaches for Halogenated Pyrazolo[4,3-d]pyrimidine Architectures

The construction of the fused pyrazolo[4,3-d]pyrimidine ring system can be achieved through several cyclization strategies. These methods often involve the sequential or one-pot construction of the pyrazole and pyrimidine rings from appropriately functionalized precursors. For halogenated derivatives like this compound, the timing of the halogen introduction—either before or after the cyclization—is a critical consideration.

One common approach involves the annulation of a pyrimidine ring onto a pre-existing, functionalized pyrazole. This often starts with a 4-aminopyrazole derivative. For instance, a general synthesis of pyrazolo[4,3-d]pyrimidines can involve the reaction of a 4-amino-5-carboxamidopyrazole with a suitable one-carbon synthon, which can undergo cyclization to form the pyrimidine ring. nih.gov The bromination of the resulting pyrazolo[4,3-d]pyrimidin-7-one would then yield the desired product.

Alternatively, the pyrazole ring can be formed on a functionalized pyrimidine precursor. This strategy might involve the reaction of a di-substituted pyrimidine, such as a 4,6-dihalopyrimidine, with a hydrazine derivative. The subsequent cyclization would lead to the formation of the pyrazolo[4,3-d]pyrimidine core.

A notable method for the synthesis of related halogenated pyrazolo[1,5-a]pyrimidines involves a one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈). nih.gov This cascade reaction proceeds through a cyclocondensation followed by oxidative halogenation. nih.gov While this has been demonstrated for a different isomer, the principles of in-situ cyclization and halogenation could potentially be adapted for the synthesis of this compound.

A synthesis for the isomeric 7-bromo-1H-pyrazolo[4,3-b]pyridine has been reported, which involves the treatment of N-(4-bromo-2-methylpyridin-3-yl)acetamide with potassium acetate (B1210297) and acetic anhydride (B1165640), followed by reaction with isopentyl nitrite. chemicalbook.com This type of diazotization and cyclization of an N-acylaminopyridine derivative provides a potential pathway that could be explored for the pyrimidine analogue.

The table below summarizes key aspects of cyclization strategies applicable to the formation of halogenated pyrazolo[4,3-d]pyrimidine architectures.

Cyclization StrategyStarting MaterialsKey Reagents/ConditionsPotential Applicability to this compound
Pyrimidine ring annulation4-Aminopyrazole-5-carboxamideFormamide, POCl₃A plausible route where the pyrazolo[4,3-d]pyrimidin-7-one intermediate is synthesized first, followed by bromination.
Pyrazole ring annulation4,6-DihalopyrimidineHydrazine hydrateThe dihalopyrimidine could be reacted with hydrazine to form a hydrazinylpyrimidine, which could then be cyclized.
One-pot cyclization and halogenationAminopyrazole, enaminone, sodium halideK₂S₂O₈, waterThis green approach, demonstrated for an isomeric system, could potentially be adapted by using appropriate pyrimidine-based precursors. nih.gov
Diazotization and cyclizationN-acylamino-dihalopyrimidineIsopentyl nitrite, acetic anhydrideInspired by the synthesis of the 7-bromo-pyrazolo[4,3-b]pyridine isomer, this could be a viable route if a suitable diaminopyrimidine precursor is available. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. colab.ws In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic route, from the choice of starting materials to the reaction conditions and solvents.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions. bme.hursc.org For instance, the K₂S₂O₈-promoted synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines is conducted in water, which is an environmentally benign solvent. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reactions, often in the absence of a solvent or with a minimal amount of a high-boiling, greener solvent. nih.gov

Energy Efficiency: Microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. bme.hu These techniques have been successfully applied to the synthesis of various pyrazolopyrimidine derivatives, suggesting their potential applicability to the synthesis of this compound. bme.hursc.org

Use of Renewable Feedstocks: While the direct synthesis of complex heterocyclic compounds from renewable feedstocks is still a developing area, the use of bio-derived solvents and reagents is a step in the right direction.

The following table outlines how green chemistry principles can be incorporated into the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisExample from Related Syntheses
Waste Prevention One-pot synthesis to reduce intermediate isolation and purification steps.A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Multicomponent reactions, such as the three-component reaction of aminopyrazoles, enaminones, and sodium halides, maximize atom economy. nih.gov
Safer Solvents Replacing hazardous organic solvents with greener alternatives like water or ethanol, or using solvent-free conditions.The synthesis of some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved using an aqueous-alcohol medium under ultrasonic irradiation. bme.hu
Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.Ultrasonic irradiation has been used for the green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.The use of K₂S₂O₈ as a promoter in the synthesis of halogenated pyrazolo[1,5-a]pyrimidines. nih.gov

By integrating these cyclization strategies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Derivatization of 7 Bromo 1h Pyrazolo 4,3 D Pyrimidine

Nucleophilic Substitution Reactions Involving the 7-Bromo Moiety

The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the fused pyrazole (B372694) ring, renders the C7-position susceptible to attack by nucleophiles. The bromine atom is a good leaving group in these SNAr reactions, facilitating the synthesis of a variety of 7-substituted derivatives.

The bromo group at the 7-position can be readily displaced by various nitrogen-based nucleophiles. This reaction pathway is fundamental for installing amine functionalities, which are prevalent in biologically active molecules. Research on the closely related 7-chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine demonstrates this reactivity. rsc.org The 7-chloro analogue undergoes smooth substitution with nucleophiles such as hydrazine (B178648) and hydroxylamine. rsc.org This reactivity is directly comparable to the 7-bromo counterpart, providing access to compounds like 7-hydrazino- and 7-hydroxyamino-1H-pyrazolo[4,3-d]pyrimidines. These reactions typically proceed under mild conditions, often requiring just the nucleophile in a suitable solvent.

Table 1: Nucleophilic Displacement of Halogen at C7 with Nitrogen Nucleophiles on a Pyrazolo[4,3-d]pyrimidine Core rsc.org
Starting MaterialNucleophileProduct
7-Chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidineHydrazine7-Hydrazino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine
7-Chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidineHydroxylamine7-Hydroxyamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine
7-Chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidineTrimethylamine7-Trimethylammonio-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine

Similarly, oxygen and sulfur nucleophiles can displace the 7-bromo group to yield corresponding ethers, phenols, thioethers, and thiones. The reaction of the analogous 7-chloro-pyrazolo[4,3-d]pyrimidine nucleoside with sodium hydrogen sulfide (B99878) leads to the formation of the 7-thione derivative. rsc.org This thione can be subsequently alkylated with agents like methyl iodide or allyl bromide to afford 7-alkylthio derivatives. rsc.org This two-step process, involving initial displacement with a sulfur nucleophile followed by S-alkylation, is a common and effective strategy for introducing diverse thioether side chains at the C7-position. Direct displacement with alkoxides or thiolates also provides a route to 7-alkoxy and 7-thioether compounds, respectively.

Table 2: Synthesis of C7-Sulfur Substituted Pyrazolo[4,3-d]pyrimidines rsc.org
Starting MaterialReagent(s)Product
7-Chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine1. NaSH3-(β-D-Ribofuranosyl)pyrazolo[4,3-d]pyrimidine-7-thione
3-(β-D-Ribofuranosyl)pyrazolo[4,3-d]pyrimidine-7-thione2. Methyl Iodide7-Methylthio-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine
3-(β-D-Ribofuranosyl)pyrazolo[4,3-d]pyrimidine-7-thione3. Allyl Bromide7-Allylthio-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine

Nucleophilic aromatic substitution (SNAr) on the 7-bromo-1H-pyrazolo[4,3-d]pyrimidine core generally proceeds via a two-step addition-elimination mechanism. This pathway is favored due to the electron-deficient character of the heterocyclic ring system, which can stabilize the anionic intermediate formed during the reaction.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine, which is the site of substitution. nih.gov This initial step is typically the rate-determining step and involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted, and the carbon at the reaction site becomes sp³ hybridized. The negative charge is delocalized over the electron-withdrawing pyrazolo[4,3-d]pyrimidine ring system. In the second, faster step, the leaving group (bromide ion) is expelled, which restores the aromatic system and yields the final substituted product. The presence of the nitrogen atoms in the fused heterocyclic system is crucial for activating the ring towards nucleophilic attack and stabilizing the negative charge of the Meisenheimer intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions at the 7-Position

Beyond SNAr, the C7-bromo functionality is an ideal handle for transition metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between aryl/heteroaryl halides and boronic acids or their esters. While specific examples for the 7-position of this compound are not extensively documented in isolation, the reaction is widely applied to structurally similar bromo-substituted N-heterocycles. For instance, the Suzuki-Miyaura coupling of 7-bromo-pyrimido[1,2-b]indazol-2-ones with various aryl and heteroaryl boronic acids proceeds in good to excellent yields. rsc.orgrsc.org These reactions demonstrate that a bromine atom on the six-membered ring of a fused nitrogen heterocycle is highly amenable to this transformation. The typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or more advanced catalysts like XPhosPdG2), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent mixture like dioxane/water. rsc.orgrsc.orgnih.gov This methodology allows for the direct installation of diverse aryl and heteroaryl groups at the 7-position, which is a key strategy for modulating the pharmacological properties of drug candidates.

Table 3: Representative Suzuki-Miyaura Coupling Reactions on Analogous Heterocyclic Systems
Bromo-SubstrateBoronic AcidCatalyst/LigandYieldReference
7-Bromo-pyrimido[1,2-b]indazol-2-onePhenylboronic acidXPhosPdG2/XPhos72% rsc.org
9-Bromo-pyrimido[1,2-b]indazol-2-one2-Furylboronic acidXPhosPdG2/XPhos73% rsc.org
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl derivative4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Good to Excellent nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl derivative2-Thienylboronic acidPdCl₂(PPh₃)₂79% nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Its application to this compound allows for the introduction of a wide array of primary and secondary alkyl and aryl amines at the C7-position. The reaction is highly versatile, with several generations of catalysts and ligands developed to accommodate a broad range of substrates. wikipedia.org Successful Buchwald-Hartwig aminations have been reported for various bromo-substituted nitrogen heterocycles, such as 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, highlighting the utility of this reaction for scaffolds similar to pyrazolo[4,3-d]pyrimidine. researchgate.net A typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, X-Phos), and a base (e.g., NaOt-Bu or Cs₂CO₃). libretexts.orgbeilstein-journals.org The choice of ligand and base is critical and depends on the specific amine and aryl halide coupling partners. This reaction provides a direct and modular route to N-substituted 7-amino-1H-pyrazolo[4,3-d]pyrimidines, which are of significant interest in drug discovery.

Table 4: Representative Buchwald-Hartwig Amination Reactions on Analogous Heterocyclic and Aryl Systems
Bromo-SubstrateAmineCatalyst/LigandBaseYieldReference
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineDHPHAzSi acceptorNot specifiedNot specifiedNot specified researchgate.net
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOt-Bu60% nih.gov
2-Bromo-13α-estrone methyl etherAniline (B41778)Pd(OAc)₂ / X-PhosKOt-Bu91% beilstein-journals.org
Aryl BromidePrimary AminePd(BINAP)NaOt-BuHigh wikipedia.org

Sonogashira Coupling and Other C-C Bond Forming Reactions

The bromine atom at the 7-position of the pyrazolo[4,3-d]pyrimidine core is amenable to various palladium-catalyzed carbon-carbon bond-forming reactions, including the Sonogashira, Suzuki, and Heck couplings. These reactions are pivotal for the derivatization of the scaffold, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to pyrazolo[4,3-d]pyrimidine systems. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted heterocyclic systems suggests its feasibility. For instance, the Sonogashira coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines has been reported to proceed efficiently.

Table 1: Illustrative Sonogashira Coupling Reaction Conditions

Aryl Halide Alkyne Catalyst System Base Solvent Yield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N DMF High

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is another powerful tool for the functionalization of this compound. This reaction offers a broad substrate scope and tolerance to various functional groups. Microwave-assisted Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with a range of aryl and heteroaryl boronic acids has been shown to be an efficient method for C-3 arylation. nih.gov These conditions could likely be adapted for the 7-bromo isomer of the pyrazolo[4,3-d]pyrimidine series.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Pyrazolopyrimidines

Bromo-Pyrazolopyrimidine Boronic Acid Catalyst Base Solvent Yield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 85
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 2-Thienylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 80

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a means to introduce vinyl substituents onto the pyrazolo[4,3-d]pyrimidine core. While specific examples with this compound are scarce, the general applicability of the Heck reaction to bromo-substituted heterocycles suggests its potential in this context.

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[4,3-d]pyrimidine Ring System

The pyrazolo[4,3-d]pyrimidine ring system is generally considered to be electron-deficient due to the presence of four nitrogen atoms. This deactivation makes classical electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts reactions, challenging. However, the pyrazole moiety is more electron-rich than the pyrimidine ring and can potentially undergo electrophilic attack under certain conditions.

Studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) system have shown that the site of electrophilic attack is highly dependent on the reaction conditions. For instance, nitration of pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids results in substitution at the 3-position (on the pyrazole ring), whereas using nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position (on the pyrimidine ring). cdnsciencepub.comcdnsciencepub.com This suggests that the electronic character of the pyrazolo[4,3-d]pyrimidine ring can be modulated to direct electrophilic attack to different positions.

Halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using N-halosuccinimides, typically leading to substitution at the 3-position. nih.gov The regioselectivity is influenced by the electronic nature of the substituents already present on the ring system.

Information regarding Friedel-Crafts acylation or alkylation directly on the this compound scaffold is limited in the available literature, likely due to the deactivated nature of the ring system and the potential for complexation of the Lewis acid catalyst with the nitrogen atoms.

Functional Group Transformations and Side-Chain Modifications of this compound Derivatives

The functionalization of the this compound core through cross-coupling reactions opens up a vast chemical space for further transformations. The substituents introduced can be subsequently modified to generate a diverse library of compounds.

For example, amino groups can be introduced at the 7-position via nucleophilic aromatic substitution of the bromine atom or through palladium-catalyzed Buchwald-Hartwig amination. These amino groups can then be acylated, alkylated, or used as a handle for the construction of further heterocyclic rings. The synthesis of various 7-amino-substituted pyrazolo[4,3-d]pyrimidines has been reported as part of the development of kinase inhibitors. nih.gov

Furthermore, side-chains introduced via C-C coupling reactions can undergo a variety of chemical transformations. For instance, an alkyne introduced via Sonogashira coupling can participate in cycloaddition reactions, or a vinyl group from a Heck reaction can be subjected to oxidation or reduction. The synthesis of various substituted pyrazolo[4,3-d]pyrimidines demonstrates the feasibility of modifying substituents at different positions of the core structure. nih.govresearchgate.netnih.gov

Regiochemical Considerations in Pyrazolo[4,3-d]pyrimidine Chemical Transformations

The regioselectivity of chemical transformations on the pyrazolo[4,3-d]pyrimidine ring system is a critical aspect in the synthesis of specifically substituted derivatives. The electronic properties of the two fused rings, as well as the directing effects of existing substituents, play a crucial role in determining the outcome of a reaction.

In palladium-catalyzed cross-coupling reactions involving di- or tri-halogenated pyrazolopyrimidines, the relative reactivity of the different halogen atoms dictates the site of the initial coupling. Generally, the order of reactivity is I > Br > Cl. For a dihalopyrimidine containing both bromine and chlorine, the coupling will preferentially occur at the C-Br bond.

In electrophilic aromatic substitution reactions, the position of attack is governed by the electronic density of the ring carbons. As previously mentioned, in the related pyrazolo[1,5-a]pyrimidine system, the pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. cdnsciencepub.comcdnsciencepub.com Computational studies can provide insights into the electron density distribution and help predict the most likely sites for electrophilic substitution on the this compound scaffold.

The regioselectivity of nucleophilic aromatic substitution is also a key consideration. In pyrimidine chemistry, the positions ortho and para to the ring nitrogens are generally more activated towards nucleophilic attack. Therefore, in the pyrazolo[4,3-d]pyrimidine system, the reactivity of different positions towards nucleophiles will be influenced by the location of the nitrogen atoms in both rings.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 7 Bromo 1h Pyrazolo 4,3 D Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of a pyrazolo[4,3-d]pyrimidine core, the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings exhibit characteristic chemical shifts. For 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine, the proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, typically between δ 8.0 and 9.0 ppm. The N-H proton of the pyrazole ring would likely be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing downfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the fused heterocyclic system will resonate in the aromatic region of the spectrum. The carbon atom directly bonded to the bromine (C7) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and would likely appear in the range of 110-130 ppm. The other carbon atoms in the pyrimidine and pyrazole rings will have distinct chemical shifts based on their electronic environments. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, carbon resonances have been unambiguously assigned using two-dimensional NMR experiments and coupling constants. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (pyrimidine ring)8.0 - 9.0-
N-H (pyrazole ring)Variable (broad)-
C5-~150 - 160
C7-~110 - 130
C7a-~140 - 150
C3a-~130 - 140

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₃BrN₄), the nominal molecular weight is approximately 199 g/mol . cymitquimica.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 199, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 198 and 200. High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. For instance, the predicted monoisotopic mass for a related compound, 7-bromo-1H-pyrazolo[4,3-c]pyridine, is 196.95886 Da. uni.lu Similarly, for this compound, HR-MS would be expected to yield a mass very close to the calculated exact mass of C₅H₃⁷⁹BrN₄.

Fragmentation patterns observed in the mass spectrum can also provide structural information. The pyrazolopyrimidine core is relatively stable, but fragmentation could involve the loss of HCN, N₂, or the bromine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺198/200Isotopic pattern for Bromine
[M+H]⁺199/201Protonated molecule (in ESI or CI)
[M-Br]⁺119Loss of Bromine atom

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include the N-H stretching vibration from the pyrazole ring, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would likely be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. In a study of a related 7-bromo-6-chloro-quinazolinone derivative, the C-Br stretching absorption was observed at 576 cm⁻¹. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch> 3000Medium
C=N / C=C Stretch1500 - 1650Medium to Strong
C-Br Stretch< 700Medium to Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Chromatographic Purity Assessment Techniques (e.g., LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of pharmaceutical and chemical compounds.

A typical LC/MS method for the purity assessment of this compound would involve a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) would be used to elute the compound. The UV detector would monitor the elution of the compound, and the mass spectrometer would confirm its identity by its mass-to-charge ratio. For instance, a method developed for a different pyrazolo[1,5-alpha]pyrimidine derivative utilized a Gemini C18 column with an acetonitrile and 0.1% formic acid mobile phase. nih.gov The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 1h Pyrazolo 4,3 D Pyrimidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine. These ab initio methods provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with biological targets.

Studies on related pyrazolopyrimidine derivatives frequently employ Density Functional Theory (DFT) to investigate their electronic properties. researchgate.net A review of such computational studies highlights the use of methods like HF/6−311+G** and B3LYP/6−311+G** to calculate a variety of molecular parameters. researchgate.net These calculations help in understanding the charge transfer within the molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. Furthermore, these methods are used to determine geometrical parameters such as bond lengths and angles, dipole moments, and to map the molecular electrostatic potential (MEP), which identifies regions prone to electrophilic and nucleophilic attack. researchgate.net For instance, DFT calculations have been used to determine the relative energies and stability of different tautomers and conformers of pyrazolopyrimidine derivatives. researchgate.net

Table 1: Parameters from Quantum Chemical Calculations on Pyrazolopyrimidine Analogues

Calculated Parameter Significance Computational Method Example Reference
Total and Relative Energies Predicts the most stable tautomers and conformers. B3LYP/6-31G** researchgate.net
HOMO-LUMO Energies Indicates electronic excitability and chemical reactivity. B3LYP/6−311+G** researchgate.net
Energy Gap (ΔE) Relates to the kinetic stability of the molecule. B3LYP/6−311+G** researchgate.net
Dipole Moment (µ) Measures the polarity of the molecule, influencing solubility and binding. DFT Calculations researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for understanding the binding mode of pyrazolopyrimidine derivatives and their analogues, providing insights into the specific interactions that drive biological activity.

For the pyrazolopyrimidine scaffold, docking studies have been performed against a wide array of biological targets. For example, pyrazolo[3,4-d]pyrimidine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), protein kinases, and DNA to elucidate their binding mechanisms. nih.govresearchgate.net In one study, the highest-scoring compound, a pyrazolo[3,4-d]pyrimidine derivative, was docked into the binding site of DHFR (PDB ID: 1DLS) to understand its potent activity. nih.gov Other research has focused on kinases, which are common targets for this class of compounds. Docking studies on pyrazolo[3,4-d]pyrimidine analogues against FMS-like tyrosine kinase 3 (FLT3) revealed key hydrogen bond interactions with the hinge region residue Cys694. nih.gov Similarly, docking against TNF-related apoptosis-inducing ligand (TRAIL)-receptor 1 (TRAP1) kinase showed significant interactions with residues such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com These simulations are essential for explaining observed biological activities and guiding the design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Pyrazolopyrimidine Analogues

Ligand Scaffold Target Protein (PDB ID) Key Interacting Residues Purpose of Study Reference
Pyrazolo[3,4-d]pyrimidine Dihydrofolate Reductase (1DLS) Not specified Elucidate binding mode of potent compound. nih.gov
Pyrazolo[3,4-d]pyrimidine TRAP1 Kinase (5Y3N) ASP 594, CYS 532, PHE 583, SER 536 Identify key interactions for inhibitor activity. mdpi.com
Pyrazolo[3,4-d]pyrimidine FLT3 Cys694 Predict binding mode in the kinase hinge region. nih.gov
Pyrazolo[3,4-d]pyrimidine DNA Duplex Not specified Investigate binding within the major groove. researchgate.net

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for identifying the chemical features responsible for a compound's biological activity. Computational approaches systematically modify a lead structure and correlate these changes with activity, thereby guiding drug design.

For the pyrazolo[4,3-d]pyrimidine core, a notable study developed a quantitative SAR for a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones as adenosine (B11128) A1 receptor antagonists. nih.gov This study found a high correlation between the binding affinities of these compounds and analogously substituted xanthines, suggesting they bind to the receptor in a similar fashion. The resulting QSAR model successfully predicted the potencies of additional compounds synthesized during the analysis. nih.gov

For the isomeric pyrazolo[3,4-d]pyrimidine scaffold, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) have been employed. In a study on TgCDPK1 inhibitors, a robust CoMFA model was established with good predictive power (q² = 0.666, R²pred = 0.745). rsc.org Another 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors produced a statistically significant model (R² = 0.96, Q² = 0.57) that was used to generate contour maps. mdpi.com These maps provide a visual guide for optimization, indicating where steric bulk, positive, or negative charges on the molecule would enhance or diminish activity. mdpi.com

Table 3: Computational SAR/QSAR Studies on Pyrazolopyrimidine Analogues

Scaffold Approach Target Key Findings / Validation Reference
Pyrazolo[4,3-d]pyrimidin-7-one QSAR Adenosine A1 Receptor High correlation with xanthine (B1682287) series; predictive model developed. nih.gov
Pyrazolo[3,4-d]pyrimidine 3D-QSAR (CoMFA) TgCDPK1 Robust model with good predictability (q² = 0.666). rsc.org
Pyrazolo[3,4-d]pyrimidine 3D-QSAR TRAP1 Kinase Statistically significant model (R² = 0.96, Q² = 0.57) used to generate contour maps for SAR analysis. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational flexibility of ligands like this compound and the stability of their complexes with biological targets.

MD simulations are frequently used to validate docking results and assess the stability of the predicted binding poses for pyrazolopyrimidine analogues. For instance, 100 ns MD simulations were performed on docked complexes of pyrazolo[3,4-d]pyrimidine analogues with TRAP1 kinase to confirm the stability of the interactions. mdpi.com Similarly, MD simulations were used to verify the binding modes of pyrazolo[3,4-d]pyrimidine-based inhibitors with the enzymes TgCDPK1 and Src. rsc.org These simulations can track key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand to ensure the system reaches equilibrium and the ligand remains stably bound. mdpi.com Other analyses, such as Root Mean Square Fluctuation (RMSF) and Solvent Accessible Surface Area (SASA), provide further insights into protein flexibility and complex formation. mdpi.com Such studies have been applied to pyrazolopyrimidine complexes with targets ranging from kinases to DNA, providing a deeper understanding of the dynamic nature of molecular recognition. researchgate.netnih.gov

Table 4: Molecular Dynamics Simulation Applications for Pyrazolopyrimidine Analogues

System Studied Simulation Length Purpose Key Metrics Analyzed Reference
Pyrazolo[3,4-d]pyrimidine-TRAP1 complex 100 ns Validate docking results and assess binding affinity. Not specified mdpi.com
Pyrazolo[3,4-d]pyrimidine-TgCDPK1/Src complex Not specified Verify docking-identified binding modes. Not specified rsc.org
Pyrazolo[3,4-d]pyrimidine-FLT3 complex Not specified Predict binding mode and stability. Not specified nih.gov
Pyrazolo[3,4-d]pyrimidine-DNA complex 10.0 ns Assess binding capabilities and stability. Not specified researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds that fit the model, potentially leading to the discovery of new active ligands.

This approach has been successfully applied to the pyrazolopyrimidine scaffold. In a study targeting TRAP1, a pharmacophore hypothesis, designated DHHRR_1, was developed based on a set of active pyrazolo[3,4-d]pyrimidine analogues. mdpi.com This model consisted of key features such as hydrogen bond donors (D), hydrogen bond acceptors (H), and aromatic rings (R). The validated pharmacophore was then used to screen the ZINC database for new potential inhibitors. mdpi.com This virtual screening campaign successfully identified several new hits (e.g., ZINC05297837, ZINC05434822) that showed similar binding interactions to the most potent ligands in the original dataset, demonstrating the power of this technique for novel ligand identification. mdpi.com This workflow, from building a model based on known actives to identifying new chemical entities, is a cornerstone of modern computational drug design.

Table 5: Pharmacophore Model for Pyrazolo[3,4-d]pyrimidine-based TRAP1 Inhibitors

Pharmacophore Hypothesis Features Application Outcome Reference

Pre Clinical Biological and Pharmacological Investigations of Pyrazolo 4,3 D Pyrimidine Derivatives Excluding Human Trials

In Vitro Cellular Activity and Mechanistic Studies

Cell Cycle Modulation Studies and Checkpoint Interference

Derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of Src kinase, a protein involved in cell proliferation and survival. nih.gov In preclinical studies using human medulloblastoma cells, specific pyrazolo[3,4-d]pyrimidine derivatives, notably compounds S7, S29, and SI163, demonstrated a significant reduction in the growth rate of cancer cells. nih.gov This anti-proliferative effect is linked to their ability to induce cell cycle arrest, specifically halting cells in the G2/M phase. nih.gov

The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. nih.gov Treatment with these pyrimidine (B1678525) derivatives was shown to increase the phosphorylation of cdc2 (cyclin-dependent kinase 1) through the modulation of CDC25C, a phosphatase that activates cdc2. nih.gov This interference with the cdc2/CDC25C pathway disrupts the normal progression of the cell cycle, preventing the cells from entering mitosis. Furthermore, exposure to these compounds was found to induce apoptosis, or programmed cell death, by altering the balance of apoptotic proteins Bax and Bcl2. nih.gov

Table 1: Effects of Pyrazolo[3,4-d]pyrimidine Derivatives on Medulloblastoma Cells

CompoundPrimary TargetObserved EffectMechanism of ActionReference
S7Src KinaseReduces cell growth rateInduces G2/M phase cell cycle arrest nih.gov
S29Src KinaseReduces cell growth rateModulates cdc2 and CDC25C phosphorylation nih.gov
SI163Src KinaseReduces cell growth rateInduces apoptosis via Bax/Bcl2 modulation nih.gov

Anti-inflammatory Activity in Cellular and In Vivo Pre-clinical Models

The pyrazolopyrimidine scaffold is a core component of various molecules investigated for their anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of macrophages, leading to the production of large amounts of nitric oxide (NO), a key mediator in the inflammatory process. nih.govnih.gov Several pyrazolo[1,5-a]pyrimidine (B1248293) and triarylpyrazole derivatives have been shown to effectively inhibit this LPS-induced NO production in murine macrophage cell lines like RAW264.7. mdpi.comnih.gov

For instance, a pyrazolo[1,5-a]pyrimidine derivative, designated TH023, was found to block LPS-stimulated NO overproduction in RAW264.7 cells with a half-maximal inhibitory concentration (IC50) of 1.61 μM. nih.gov In a separate study, a triarylpyrazole analog, compound 1m, demonstrated a 37.19% inhibition of LPS-induced NO production at a concentration of 10 µM. mdpi.com This inhibitory action on NO production is a crucial indicator of the anti-inflammatory potential of these compounds. nih.gov

Table 2: Inhibition of LPS-Induced NO Production by Pyrazolopyrimidine Derivatives in RAW264.7 Cells

CompoundChemical ClassInhibitory ActivityReference
TH023Pyrazolo[1,5-a]pyrimidineIC50 = 1.61 μM nih.gov
Compound 1mTriarylpyrazole37.19% inhibition at 10 µM mdpi.com
Compound 1fTriarylpyrazole11.06% inhibition at 10 µM mdpi.com

Beyond inhibiting NO production, pyrazolopyrimidine derivatives can also modulate the release of pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory response. The anti-inflammatory effects of pyrimidines are linked to their ability to inhibit mediators such as tumor necrosis factor-α (TNF-α) and various interleukins. nih.gov The lead compound TH023, derived from a pyrazolo[1,5-a]pyrimidine scaffold, was shown to decrease pro-inflammatory cytokine levels in a preclinical model of LPS-induced sepsis in mice. nih.gov This demonstrates that the anti-inflammatory activity extends from cellular models to in vivo systems.

The mechanism for the anti-inflammatory effects of these compounds often involves the interruption of key signaling cascades. The Toll-like receptor 4 (TLR4) signaling pathway is critical for initiating the inflammatory response to LPS. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can directly target this pathway. The compound TH023 was found to disrupt the association of the TLR4-MD-2 complex with a second copy of TLR4, a crucial step for signal activation. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) p38 is a downstream component of the TLR4 pathway. The inhibitory effect of some pyrazole (B372694) derivatives on NO production is attributed to the inactivation of p38. mdpi.com By blocking these upstream (TLR4) and downstream (p38) signaling events, pyrazolopyrimidine derivatives can effectively suppress the inflammatory cascade.

Receptor Binding and Modulation Studies in Non-Human Systems

Pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied as antagonists for adenosine (B11128) receptors, which are implicated in various physiological processes. nih.gov A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones were synthesized and evaluated for their binding affinity to the adenosine A1 receptor. nih.gov These studies found a strong correlation between the structure of the compounds and their potency at the receptor. nih.gov

Related pyrazolopyridine derivatives have been shown to act as competitive antagonists at adenosine A1 receptors in rat cerebral cortical membranes. nih.gov In these studies, the antagonists competed with adenosine receptor agonists for binding, shifting the concentration-response curve to the right without reducing the maximal response, which is characteristic of competitive antagonism. nih.gov Schild analyses confirmed this mechanism and were used to determine the binding affinity (pKB values) of several compounds. nih.gov This body of research highlights the potential of the pyrazolopyrimidine scaffold to selectively target specific G protein-coupled receptors. nih.govnih.gov

Table 3: Adenosine A1 Receptor Antagonist Activity of Pyrazolopyridine Derivatives in Rat Cerebral Cortex

CompoundpKB ValueReference
DPCPX8.97 nih.gov
FK4538.88 nih.gov
FK8388.21 nih.gov
CGS 159438.16 nih.gov
CPT7.79 nih.gov
FK3527.65 nih.gov

Benzodiazepine (B76468) Receptor Interactions

Data specifically detailing the direct interactions of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine with benzodiazepine receptors is not extensively available in the reviewed preclinical literature. However, studies on the broader class of pyrazolo[4,3-d]pyrimidines have investigated their interactions with other receptor systems, such as adenosine receptors. For instance, a series of 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives were synthesized and evaluated for their affinity to A1 and A2a adenosine receptors in rat cerebral membranes, demonstrating affinities in the micromolar range. nih.gov One particular compound from this series showed some selectivity for the A1 receptor. nih.gov This suggests that while direct evidence for benzodiazepine receptor interaction is sparse, the pyrazolo[4,3-d]pyrimidine scaffold is biologically active and engages with other significant receptor systems.

Toll-like Receptor 7 (TLR7) Agonist Activity and Mechanisms

Derivatives of 1H-pyrazolo[4,3-d]pyrimidine have been identified as agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system. digitellinc.comgoogle.com Activation of TLR7 can stimulate the production of cytokines like interferon-α (IFN-α) and tumor necrosis factor-α (TNF-α), which are crucial for orchestrating an immune response. digitellinc.comnih.gov This has led to the investigation of these compounds as potential agents in cancer immunotherapy, where they may enhance the body's ability to recognize and attack tumor cells. digitellinc.comgoogle.com

The mechanism of action involves the binding of the pyrazolo[4,3-d]pyrimidine derivative to the TLR7 receptor, which is typically located within intracellular vesicles. This binding event initiates a signaling cascade that results in the activation of immune cells. google.com Research has focused on developing metabolically stable 1H-pyrazolo[4,3-d]pyrimidine compounds that can potently induce these cytokine responses. digitellinc.com A patent for 1H-pyrazolo[4,3-d]pyrimidine compounds, including those with a bromo substitution, highlights their utility as TLR7 agonists for use in cancer treatment, potentially in combination with other immunotherapy agents or as vaccine adjuvants. google.comwipo.int

Table 1: Investigated Activity of Pyrazolo[4,3-d]pyrimidine Derivatives as TLR7 Agonists

Compound Series Target Investigated Outcome Reference
1H-pyrazolo[4,3-d]pyrimidine TLR7 Cytokine induction (IFN-α, TNF-α) digitellinc.com

Prodrug Strategies for Optimized Biological Performance (e.g., Aqueous Solubility Enhancement)

A significant challenge in the development of pyrazolo[4,3-d]pyrimidine derivatives is their often-poor aqueous solubility, which can limit their bioavailability and therapeutic application. To address this, prodrug strategies have been explored for the related pyrazolo[3,4-d]pyrimidine scaffold, which can provide insights applicable to this compound. nih.govnih.gov The core principle of a prodrug is to chemically modify the active drug molecule to improve its physicochemical properties, with the modifying group being cleaved in the body to release the active parent drug. unisi.it

One successful approach involves the introduction of a N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain to the pyrazolo[3,4-d]pyrimidine core. nih.gov This modification has been shown to significantly improve the aqueous solubility of the parent compounds. nih.govnih.gov In vitro studies have confirmed that these prodrugs can be hydrolyzed back to the active drug, thereby retaining their intended biological activity. nih.gov This strategy represents a promising avenue for enhancing the developability of poorly soluble pyrazolo[4,3-d]pyrimidine derivatives. nih.govunisi.it

Table 2: Prodrug Strategies for Pyrazolopyrimidine Derivatives

Parent Scaffold Prodrug Modification Goal Outcome Reference
Pyrazolo[3,4-d]pyrimidine N-methylpiperazino group via O-alkyl carbamate linker Enhance aqueous solubility Significant improvement in solubility and good plasma stability nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Profiles

The structure-activity relationship (SAR) of pyrazolo[4,3-d]pyrimidine derivatives has been a key area of investigation to optimize their biological activity against various targets. For the related pyrazolo[3,4-d]pyrimidine scaffold, extensive SAR studies have been conducted, providing valuable information for the design of potent inhibitors of protein kinases, which are often implicated in cancer. nih.govsemanticscholar.orgnih.gov

Key findings from these studies indicate that substitutions at different positions on the pyrazolopyrimidine ring system have a profound impact on potency and selectivity. For example, in a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as multikinase inhibitors, the nature of the substituent at the 4-position was found to be critical for activity. nih.gov Specifically, the replacement of an amino linker with an ether linker at this position led to a significant increase in potency against kinases like FLT3 and VEGFR2. nih.gov

Furthermore, modifications on the phenyl ring attached to the core structure have also been systematically explored. The introduction of specific substituents, such as a trifluoromethyl group, has been shown to enhance the inhibitory activity against target kinases. nih.gov In another study focusing on EGFR inhibitors, the introduction of an aniline (B41778) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold was found to be beneficial for cytotoxic activity. nih.gov Molecular docking studies have often been employed to rationalize these SAR findings, providing a structural basis for the observed activities and guiding further optimization efforts. nih.govrsc.org These principles of SAR can be extrapolated to guide the chemical modification of the this compound core to enhance its desired biological profile.

Table 3: Summary of Key SAR Findings for Pyrazolopyrimidine Derivatives

Scaffold Position of Modification Effect on Activity Target Reference
1H-pyrazolo[3,4-d]pyrimidine 4-position (amino vs. ether linker) Ether linker increased potency FLT3, VEGFR2 nih.gov
1H-pyrazolo[3,4-d]pyrimidine Phenyl ring substituent Trifluoromethyl group enhanced activity FLT3, VEGFR2 nih.gov
1H-pyrazolo[3,4-d]pyrimidine 4-position Aniline moiety enhanced anticancer activity EGFR nih.gov

Broader Academic Applications of Pyrazolo 4,3 D Pyrimidine Scaffolds

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The pyrazolo[4,3-d]pyrimidine scaffold is a highly valued building block in organic synthesis due to its inherent reactivity and multiple sites for functionalization. nih.gov Chemists utilize this core to construct more elaborate and complex molecular architectures. The compound 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine is particularly useful in this regard. The bromine atom at the 7-position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

This reactivity is analogous to that seen in other halogenated pyrazoles, where iodo- and bromo-substituents are readily transformed through transition-metal-catalyzed reactions. nih.gov For instance, Suzuki-Miyaura reactions can be employed to introduce aryl or heteroaryl groups, while Sonogashira couplings can install alkyne moieties. nih.gov These transformations are fundamental for creating libraries of diverse compounds for various screening purposes. The pyrazole (B372694) and pyrimidine (B1678525) rings themselves can be constructed from various precursors, such as aminopyrazole carbonitriles, offering multiple synthetic routes to the core scaffold. nih.govmdpi.com

Table 1: Synthetic Utility of Halogenated Pyrazolopyrimidine Scaffolds

Reaction Type Reagents/Catalyst Resulting Functionality Application
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh₃)₄ Aryl group introduction Synthesis of complex pyrazole analogues. nih.gov
Sonogashira Coupling Terminal alkynes, Palladium catalyst, Copper co-catalyst Alkynyl group introduction Creation of extended π-systems. nih.gov
Nucleophilic Substitution Various nucleophiles Functional group interconversion Diversification of the core structure. nih.gov

Integration into Materials Science for Novel Property Development

The pyrazolo[4,3-d]pyrimidine framework has attracted interest in materials science, particularly for the development of novel photophysical and electronic materials. The rigid, planar structure and electron-deficient nature of the pyrazolopyrimidine core make it an excellent candidate for creating luminescent materials and components for optoelectronic devices. researchgate.net

Research has shown that derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold can form unusual, folded U-shaped motifs in both solution and solid states due to intramolecular π-π stacking interactions. researchgate.net This ability to control molecular conformation through deliberate synthesis is crucial for designing "molecular clips" and other functional materials with predictable structures and properties. The study of these intramolecular forces provides fundamental insights into molecular self-assembly, which is key for developing advanced materials like organic semiconductors and fluorescent sensors. While specific data on this compound is limited in this context, the general scaffold's properties suggest significant potential.

Table 2: Potential Materials Science Applications of Pyrazolopyrimidine Scaffolds

Application Area Relevant Properties Potential Compound Type Research Finding
Luminescent Materials Aggregation-Induced Emission (AIE) Tetraaryl Pyrazole Polymers Potential applications in optoelectronic devices and fluorescent sensors. researchgate.net
Molecular Engineering Intramolecular π-π stacking, Conformational folding Bipyrimidine systems with flexible linkers Formation of stable U-shaped motifs, useful for designing predictable molecular architectures. researchgate.net

Exploration in Agrochemical and Specialty Chemical Development

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. ekb.eg The structural similarity to purines allows these compounds to interact with various biological targets in pests and plants. researchgate.net Patents and academic studies have described the potential of substituted pyrazolo[4,3-d]pyrimidines as active ingredients in crop protection products. cas.cz

These compounds have been shown to possess herbicidal, fungicidal, and insecticidal properties. cas.cz The specific mode of action can vary depending on the substitution pattern around the core scaffold, but it often involves the inhibition of essential enzymes in the target organism. Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated as agents that enhance plant resistance to viruses, such as the Tobacco mosaic virus (TMV). researchgate.net This is achieved not by direct antiviral action, but by augmenting the plant's own defense mechanisms, potentially through the wound signaling pathway. researchgate.net

Table 3: Agrochemical and Specialty Chemical Applications of Pyrazolopyrimidine Derivatives

Application Target Organism/System Reported Activity Example Compound Class
Herbicide Weeds Inhibition of plant growth 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. cas.cz
Fungicide Fungi Fungal growth inhibition Substituted pyrazolo[4,3-d]pyrimidines. cas.cz
Insecticide Insects Insecticidal effects Substituted pyrazolo[4,3-d]pyrimidines. cas.cz

Future Perspectives and Emerging Research Directions for 7 Bromo 1h Pyrazolo 4,3 D Pyrimidine

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Pyrazolo[4,3-d]pyrimidines

The synthesis of halogenated pyrazolopyrimidines is a focal point of ongoing research, with an emphasis on improving efficiency and sustainability. Traditional methods for halogenation often require harsh conditions, such as high temperatures and the use of organic solvents, which pose environmental concerns. rsc.org

Recent advancements are moving towards greener chemistry principles. For instance, a novel method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(III) reagent with potassium halides as the halogen source. rsc.org This reaction proceeds at room temperature and uses water as a green solvent, offering a practical and environmentally friendly alternative. rsc.org Researchers are also exploring microwave-assisted synthesis and one-pot reactions to streamline the production of pyrazolopyrimidine derivatives. researchgate.netekb.eg Another efficient strategy involves the selective bromination of a pyrazolo[1,5-a]pyrimidin-5-one precursor with N-bromosuccinimide, which then serves as a versatile building block for creating diverse analogues through subsequent reactions like C-O bond activation and cross-coupling. nih.gov

Future efforts will likely concentrate on adapting these sustainable methodologies specifically for the 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine isomer and other halogenated derivatives, aiming to reduce waste, lower costs, and enhance safety without compromising yield or purity.

Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrazolopyrimidines

Feature Traditional Methods Emerging Sustainable Methods
Reagents N-halosuccinimides Hypervalent iodine(III), Potassium halides
Solvents Organic solvents (e.g., Dichloromethane) Water
Temperature Elevated temperatures Ambient/Room temperature
Key Advantages Established protocols Environmentally friendly, Cost-effective, Safer
Reference rsc.org rsc.org

Discovery of Novel Biological Targets and Underexplored Mechanisms of Action

The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities. ekb.eg Initially explored as anticancer and antiviral agents, their therapeutic potential is now recognized in numerous other areas. ekb.eg A significant body of research focuses on their role as kinase inhibitors, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer. researchgate.net

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

Cyclin-Dependent Kinases (CDKs): Specifically CDK2, a key regulator of the cell cycle, making it an attractive target for cancer therapy. nih.govrsc.org

Epidermal Growth Factor Receptor (EGFR): Including mutant forms like EGFRT790M, which is associated with resistance to some cancer therapies. mdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): A target in certain types of leukemia. rsc.org

Microtubule Targeting Agents: Some pyrazolo[4,3-d]pyrimidines act as inhibitors of tubulin polymerization, disrupting cell division in a manner similar to colchicine. nih.gov

Beyond cancer, research is uncovering novel applications. Certain pyrazolo[3,4-d]pyrimidines exhibit antibacterial properties, with studies showing they can sensitize bacteria like S. aureus to β-lactam antibiotics. nih.gov Other derivatives have been found to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α, suggesting their potential use in treating inflammatory conditions like acute lung injury by suppressing the TLR4/p38 signaling pathway. nih.gov

Future investigations will likely delve into less-explored kinase targets and other enzyme families, as well as their potential in treating neurodegenerative and metabolic diseases. The dual-activity potential, such as combining anticancer and antimicrobial effects in a single molecule, is a particularly promising avenue for patients vulnerable to infections during cancer treatment. nih.gov

Advancements in Computational Design for Tailored this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For this compound and its analogues, computational approaches are accelerating the development of tailored compounds.

Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling are widely used. scispace.commdpi.com These methods allow researchers to:

Predict Binding Modes: Molecular docking simulations help visualize how a compound fits into the active site of a target protein, such as the ATP-binding pocket of a kinase. nih.govrsc.orgmdpi.com This provides insights into the key interactions, like hydrogen bonds, that are essential for inhibitory activity. nih.govrsc.org

Develop Structure-Activity Relationships: 3D-QSAR studies build models that correlate the structural features of a series of compounds with their biological activity. scispace.commdpi.com These models can then predict the activity of new, unsynthesized molecules and guide the design of more potent analogues. For example, contour maps from these studies can indicate where electron-withdrawing or bulky groups might enhance or diminish activity. mdpi.com

Perform Virtual Screening: Large chemical databases can be computationally screened to identify new compounds that are likely to be active against a specific target, based on a pharmacophore hypothesis. scispace.commdpi.com

Assess Pharmacokinetic Properties: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict the drug-likeness of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and testing. nih.govrsc.org

These computational tools allow for the pre-screening of vast numbers of potential derivatives, saving significant time and resources in the lab. Future advancements in artificial intelligence and machine learning are expected to further enhance the predictive power of these models, leading to the even faster design of highly tailored this compound analogues for specific therapeutic targets.

Table 2: Application of Computational Techniques in Pyrazolopyrimidine Research

Computational Technique Purpose Example Finding Reference(s)
Molecular Docking Predicts binding orientation and affinity in a target's active site. Confirmed good fit of derivatives into the CDK2 active site via hydrogen bonding with Leu83. nih.govrsc.org
3D-QSAR Correlates molecular structure with biological activity to guide design. Found that substituting an electron-withdrawing group on the phenyl ring increased anticancer activity against TRAP1. scispace.commdpi.com
Virtual Screening Identifies potential hit compounds from large chemical libraries. Screened the ZINC database to find novel potential inhibitors of the TRAP1 kinase. mdpi.com
ADMET Prediction Assesses drug-likeness and pharmacokinetic properties. Used to predict suitable pharmacokinetic properties of designed CDK2 inhibitors. nih.govrsc.org

Synergistic Approaches Combining Synthetic Chemistry with Biological and Computational Methodologies

The most impactful research on pyrazolopyrimidines emerges from a synergistic, multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling. nih.govmdpi.com This integrated workflow allows for a continuous cycle of design, synthesis, testing, and refinement, leading to the rapid optimization of lead compounds.

A typical synergistic research cycle proceeds as follows:

Design: Computational tools are used to design novel analogues of this compound predicted to have high affinity for a specific biological target. rsc.org

Synthesis: Organic chemists then synthesize these prioritized compounds, often developing efficient and scalable routes. rsc.orgnih.gov

Biological Evaluation: The synthesized compounds undergo rigorous biological testing, starting with in vitro assays (e.g., enzyme inhibition, cell proliferation) to determine their potency and selectivity. nih.govnih.gov The most promising candidates may then advance to more complex evaluations, such as cell-based mechanism-of-action studies (e.g., cell cycle analysis, apoptosis induction) and eventually in vivo animal models. nih.govmdpi.com

Refinement: The biological data is fed back into the computational models. This information helps to refine the structure-activity relationships and improve the accuracy of future predictions, thus starting a new, more informed cycle of design. nih.govrsc.org

This iterative process has been successfully applied to develop potent inhibitors for various targets, including EGFR, CDK2, and FLT3. nih.govmdpi.comrsc.org The future of drug discovery with the this compound scaffold relies heavily on strengthening this synergy. Combining high-throughput synthesis and screening with increasingly sophisticated computational models will be key to unlocking the full therapeutic potential of this versatile chemical class.

Exploration of this compound as a Privileged Scaffold for Targeted Research Applications

The pyrazolo[4,3-d]pyrimidine core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its ability to serve as a versatile template for developing ligands for numerous, diverse biological targets. Its structural similarity to adenine (B156593) allows it to mimic ATP, the natural substrate for hundreds of protein kinases, making it an ideal starting point for designing kinase inhibitors. researchgate.netmdpi.com The bromine atom in this compound further enhances its privileged status by providing a reactive site for introducing a wide range of chemical substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The utility of this scaffold is demonstrated by the breadth of targeted research applications it has enabled, including the development of inhibitors for:

Cancer: Targeting specific kinases like EGFR, VEGFR2, CDKs, and FLT3. nih.govmdpi.comrsc.org

Inflammatory Diseases: Modulating inflammatory pathways by inhibiting cytokine production. nih.gov

Infectious Diseases: Acting as antimicrobial agents. nih.gov

Future research will continue to exploit this scaffold's privileged nature. One emerging direction is the design of multi-target inhibitors, such as dual EGFR/VEGFR2 inhibitors, which could offer improved antitumor efficacy and overcome certain types of drug resistance. mdpi.com Furthermore, the scaffold's versatility makes it an excellent tool for chemical biology, where derivatives can be used as chemical probes to investigate the function of underexplored biological pathways. The continued exploration of this compound and its analogues promises to yield novel therapeutic agents and a deeper understanding of human biology and disease.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives?

A common approach involves nucleophilic substitution or halogenation of precursor pyrazolo-pyrimidine scaffolds. For example, bromination at the 7-position can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions in anhydrous solvents (e.g., dichloromethane) . Derivatives are often synthesized via sealed-tube reactions at 110–130°C with reaction times ranging from 15 minutes to 2 hours, yielding products with 38–70% efficiency depending on substituents . Key steps include optimizing solvent systems (e.g., DMF, acetonitrile) and purification via recrystallization or preparative TLC.

Q. How is NMR spectroscopy utilized in characterizing pyrazolo-pyrimidine derivatives?

¹H NMR in DMSO-d₆ is critical for confirming regiochemistry and substituent orientation. For instance, the H-3 proton in 7-amino-2-(2-methoxyphenyl)-5-(2-thienyl)-2H-pyrazolo[4,3-d]pyrimidine appears as a singlet at δ 8.69 ppm, while NH₂ groups resonate as broad signals near δ 6.8–7.2 ppm . Coupling constants (e.g., J = 8.5 Hz for aromatic protons) help distinguish between ortho, meta, and para substituents. Always compare experimental shifts with computational predictions to validate structural assignments.

Q. What analytical techniques confirm the purity and composition of these compounds?

Melting points (e.g., 244–245°C for brominated derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) are standard . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., m/z 245–249 for brominated analogs), while IR spectroscopy identifies functional groups like NH₂ (~3400 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogenated pyrazolo-pyrimidine synthesis?

Low yields (e.g., 38% in some cases ) often stem from competing side reactions or steric hindrance. Strategies include:

  • Temperature modulation : Higher temperatures (130°C) reduce reaction times but may degrade sensitive substituents.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
  • Catalytic additives : Using NaH as a base in DMF improves alkylation efficiency (88% yield in methylated analogs) .
  • Purification : Recrystallization from MeNO₂ or cyclohexane/EtOAc mixtures enhances purity .

Q. How do substituents at the 2- and 5-positions influence biological activity?

Substituents like 2-methoxyphenyl or 5-methylfuran-2-yl modulate steric and electronic properties, affecting target binding. For example, 5-(thienyl) derivatives exhibit enhanced π-π stacking with kinase active sites, while bulky 2-aryl groups (e.g., 2-hydroxybenzene) improve solubility and bioavailability . Structure-activity relationship (SAR) studies should prioritize substituents with logP < 3 to balance lipophilicity and membrane permeability.

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Contradictions may arise from assay variability or off-target effects. To address this:

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
  • Molecular docking : Validate binding modes using crystallographic data (e.g., PDB ID 4XCP for kinase targets) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .

Q. How are competing regioselectivity challenges managed during functionalization?

Bromination at the 7-position can compete with 3- or 5-position reactivity. To direct selectivity:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive NH sites during halogenation .
  • Lewis acid catalysis : FeCl₃ or AlCl₃ can polarize electron density, favoring bromination at electron-deficient positions .
  • Microwave-assisted synthesis : Reduces reaction times, minimizing unwanted byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.